molecular formula C13H11FO B13197811 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane

2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane

Cat. No.: B13197811
M. Wt: 202.22 g/mol
InChI Key: PDVOUQKUCTZLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane is an organic compound with the molecular formula C₁₃H₁₁FO. It is characterized by the presence of a fluoronaphthalene moiety attached to an oxirane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane typically involves the reaction of 1-fluoronaphthalene with an appropriate epoxidizing agent. One common method is the reaction of 1-fluoronaphthalene with a halomethyl oxirane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The fluoronaphthalene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Chloronaphthalen-2-yl)methyl]oxirane
  • 2-[(1-Bromonaphthalen-2-yl)methyl]oxirane
  • 2-[(1-Iodonaphthalen-2-yl)methyl]oxirane

Uniqueness

2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

2-[(1-fluoronaphthalen-2-yl)methyl]oxirane

InChI

InChI=1S/C13H11FO/c14-13-10(7-11-8-15-11)6-5-9-3-1-2-4-12(9)13/h1-6,11H,7-8H2

InChI Key

PDVOUQKUCTZLFY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C3=CC=CC=C3C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.